(E)-3-(2,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
CAS No.: 454669-83-1
Cat. No.: VC7494372
Molecular Formula: C16H18N2O3
Molecular Weight: 286.331
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 454669-83-1 |
|---|---|
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.331 |
| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C16H18N2O3/c1-20-14-6-5-12(15(10-14)21-2)9-13(11-17)16(19)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3/b13-9+ |
| Standard InChI Key | SDHKIUVHEBCHPP-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C=C(C#N)C(=O)N2CCCC2)OC |
Introduction
Synthesis and Preparation
The synthesis of compounds with similar structures often involves the reaction of amines with appropriate aldehydes or ketones, followed by condensation reactions to form the desired functional groups. For (E)-3-(2,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, a likely synthetic route could involve the condensation of a pyrrolidine derivative with a suitable aldehyde or ketone, followed by introduction of the nitrile group.
Biological Activity and Potential Applications
Compounds with pyrrolidine and nitrile functionalities have been explored for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a dimethoxyphenyl group may enhance certain biological interactions due to its potential to participate in π-π stacking or hydrogen bonding with biological targets.
| Potential Biological Activity | Description |
|---|---|
| Anti-inflammatory | Potential due to structural similarity with known anti-inflammatory compounds |
| Antimicrobial | Possible due to the presence of functional groups that can interact with microbial targets |
| Anticancer | May exhibit activity based on structural features similar to known anticancer agents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume